molecular formula C13H10N4O5 B030264 1,3-Bis(4-nitrophenyl)urea CAS No. 587-90-6

1,3-Bis(4-nitrophenyl)urea

Cat. No. B030264
Key on ui cas rn: 587-90-6
M. Wt: 302.24 g/mol
InChI Key: JEZZOKXIXNSKQD-UHFFFAOYSA-N
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Patent
US04714838

Procedure details

1,3-Di-(4-nitrophenyl)urea was prepared by the dropwise addition of a solution of p-nitrophenylisocyanate (16.4 g, 0.1 mole) in dimethyl formamide (150 ml) to a solution of p-nitroaniline (13.8 g, 0.1 mole) in dimethylformamide (130 ml) at 4° C. 1,3-Di-(4-nitrophenyl)urea precipitated slowly as a yellow solid.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:13]([C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C)C=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]([NH:20][C:19]2[CH:21]=[CH:22][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=2)=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Name
Quantity
13.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,3-Di-(4-nitrophenyl)urea precipitated slowly as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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